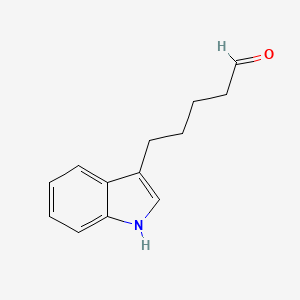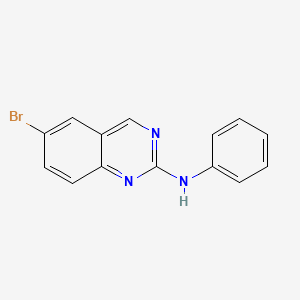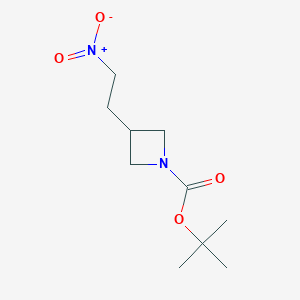![molecular formula C11H17NO2 B13615678 (2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615678.png)
(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an amino group and a phenyl ring substituted with a propan-2-yloxy group, making it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally friendly and economically attractive method for the direct synthesis of enantiopure amines starting from prochiral ketones . The reaction conditions typically involve immobilized whole-cell biocatalysts with ®-transaminase activity, optimized to achieve high enantiomeric excess and conversion rates.
Industrial Production Methods
Industrial production of this compound may involve similar biocatalytic approaches, given their efficiency and selectivity. Additionally, chemical synthesis methods using chiral auxiliaries or metal complexes with chiral ligands can be employed, although these methods may suffer from lower enantioselectivity and atom efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or halides for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted phenyl ethanols, ketones, and amines, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for various biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which (2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or activator, binding to active sites and altering enzyme activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
1-phenylpropan-2-amine derivatives: These compounds share a similar core structure but differ in the substituents on the phenyl ring and the amino group.
Uniqueness
(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol is unique due to its specific chiral configuration and the presence of the propan-2-yloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring high enantioselectivity and specific interactions with biological targets .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-10-5-3-9(4-6-10)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
FXXYSWWSUGJPRF-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)[C@@H](CO)N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















